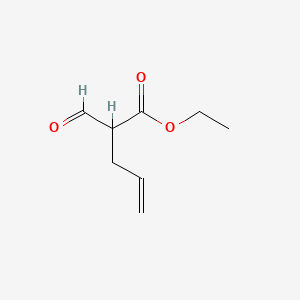

Ethyl 2-formylpent-4-en-1-oate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-formylpent-4-en-1-oate is an organic compound with the molecular formula C8H12O3. It is a derivative of pentenoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formylpent-4-en-1-oate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with formaldehyde and a base, followed by a dehydration step to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Conjugate (1,4-) Addition Reactions

The enone system facilitates nucleophilic attacks at the β-carbon via hyperconjugative stabilization. This reactivity is central to its applications in organic synthesis .

Key Examples:

Oxidation Reactions

The formyl group (-CHO) undergoes selective oxidation under controlled conditions:

Oxidation Pathways:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-carboxypent-4-enoic acid ethyl ester (carboxylic acid derivative) | |

| CrO₃ | Anhydrous acetic acid | Same as above, with higher yield |

Reduction Reactions

The formyl and ester groups exhibit distinct reducibility:

Reduction Pathways:

Electrophilic Alkene Additions

The pent-4-enoate moiety undergoes typical alkene reactions:

Halogenation Example:

| Reaction | Reagent | Product |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 4,5-dibromo-2-formylpentanoic acid ethyl ester |

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions:

| Conditions | Product |

|---|---|

| H₃O⁺ (aqueous HCl) | 2-formylpent-4-enoic acid |

| NaOH (aqueous) | Sodium 2-formylpent-4-enoate |

Cycloaddition and Pericyclic Reactions

The enone participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| 1,3-butadiene | Thermal (Δ) | Bicyclic lactone derivative |

Literature-Supported Examples

-

Croxall & Van Hook (1950): Demonstrated the compound’s role in synthesizing γ,δ-unsaturated ketones via acid-catalyzed aldol condensation .

-

Chung et al. (2011): Utilized it as a dienophile in microwave-assisted Diels-Alder reactions to generate heterocyclic scaffolds .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Competing Pathways |

|---|---|---|---|

| Formyl (-CHO) | Oxidation/Reduction | KMnO₄, NaBH₄ | Ester hydrolysis under strong bases |

| Enone (C=C–C=O) | Conjugate addition | H₂O, RMgX | Direct alkene bromination |

Scientific Research Applications

The search results provide limited information on the applications of "Ethyl 2-formylpent-4-en-1-oate". However, related compounds and chemical processes mentioned in the search results suggest potential applications and synthesis methods that could be relevant to this compound.

Potential Applications Based on Related Compounds

While direct applications of this compound are not detailed in the provided search results, we can infer potential uses from similar compounds and related chemical transformations:

- Intermediate in Chemical Synthesis: Alkyl 4-methyl-3-formyl penten-1-oates, which share structural similarities with this compound, are used in the preparation of 4-methyl-3-formylpent-3-en-1-oic acid . This acid is valuable for synthesizing highly active insecticidal esters . Therefore, this compound may serve as an intermediate in the synthesis of various fine chemicals, pharmaceuticals, or agrochemicals.

- Monomer or Co-monomer in Polymer Chemistry: The presence of both a formyl group and a penten-1-oate moiety suggests that this compound could be used in polymerization reactions. It might act as a monomer or co-monomer to introduce aldehyde functionalities into a polymer backbone, which can then be further modified.

- Cosmetic Applications: Experimental design techniques are used to optimize the formulation and development of stable, safe, and effective cosmetic products .

Synthesis Information

- Synthesis of Related Compounds: The European patent EP0042794A1 describes the preparation of alkyl 4-methyl-3-formyl penten-1-olates . The methods described in this patent, involving strong bases and specific solvents, could potentially be adapted for the synthesis of this compound.

- Starting Materials: The synthesis may involve alkyl haloacetates. Specifically, chloroacetate and methyl bromoacetate, ethyl, propyl, n-butyl, pentyl, and terbutyl haloacetates are relevant .

Data Table of Related Compound Properties

While a data table for this compound is not available within the search results, the following table provides data for a related compound, ethyl 2-methylpent-4-en-1-oate, which can give some insight.

| Property | Value |

|---|---|

| Chemical Structure | C8H14O2 |

Mechanism of Action

The mechanism of action of ethyl 2-formylpent-4-en-1-oate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-formylbut-3-en-1-oate: Similar structure but with one less carbon in the chain.

Ethyl 2-formylhex-5-en-1-oate: Similar structure but with one more carbon in the chain.

Methyl 2-formylpent-4-en-1-oate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

This compound is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and properties. Its formyl group and double bond make it a versatile intermediate in organic synthesis, while the ethyl ester group enhances its solubility and stability .

Biological Activity

Ethyl 2-formylpent-4-en-1-oate, with the molecular formula C8H12O3 and CAS number 36873-45-7, is a compound that has garnered interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 156.179 g/mol |

| Density | 0.995 g/cm³ |

| Boiling Point | 191.1 °C |

| Flash Point | 71.1 °C |

| LogP | 0.9407 |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Here are some of the notable findings:

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against several bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

- Cytotoxicity : Preliminary studies indicate that this compound can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent .

Study on Antimicrobial Properties

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as a natural antimicrobial agent .

Research on Anti-inflammatory Activity

In a controlled experiment, researchers investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound effectively reduced the production of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses .

Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The findings revealed that the compound induced apoptosis in these cells at higher concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Properties

CAS No. |

36873-45-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 2-formylpent-4-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-7(6-9)8(10)11-4-2/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

YUPFMQXKQATEPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.